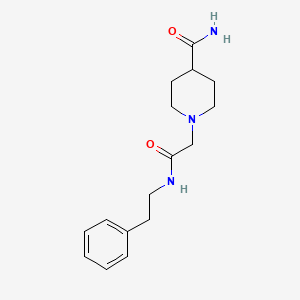

1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-oxo-2-(2-phenylethylamino)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c17-16(21)14-7-10-19(11-8-14)12-15(20)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,17,21)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGKALDZUIHPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Phenethyl Group: The phenethyl group can be introduced via nucleophilic substitution reactions using phenethylamine.

Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenethylamine in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent patents have highlighted the compound's potential as a medicament for cancer treatment , especially targeting epithelial tumors. The compound exhibits strong inhibitory effects on fibroblast activation protein (FAP), which is implicated in tumor progression and metastasis. By inhibiting FAP, this compound may enhance the effectiveness of existing cancer therapies and improve patient outcomes .

Neuroprotective Effects

Research has indicated that derivatives of piperidine compounds, including 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide, may offer neuroprotective benefits. In models of neurodegenerative diseases, such as Parkinson's disease, these compounds can normalize dopamine metabolism and improve overall brain health by mitigating oxidative stress and enhancing antioxidant activity .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has shown promise as an inhibitor of monoamine oxidase (MAO), which plays a critical role in the breakdown of neurotransmitters like dopamine and serotonin. By inhibiting MAO, the compound may help increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationships (SAR) of piperidine derivatives have identified key modifications that enhance biological activity against various targets. The incorporation of specific functional groups has been shown to improve binding affinity and selectivity towards intended biological targets, making it a valuable tool for drug design .

Pharmacological Evaluation

Pharmacological evaluations have demonstrated that compounds similar to this compound possess multitargeted activities, which are crucial for treating complex diseases such as Alzheimer's disease. These compounds can inhibit both cholinesterases and monoamine oxidases, suggesting their potential as dual-action therapeutic agents .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects in Parkinson's Disease

In a study involving Wistar rats treated with neurotoxins to simulate Parkinson's disease, administration of this compound resulted in significant improvements in dopamine levels and overall brain function compared to untreated controls. This indicates its potential as a therapeutic agent in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table highlights structural differences and similarities between 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide and related compounds:

Functional Group Analysis

- Phenethylamino vs.

- Heterocyclic Additions: Compounds like the derivative incorporate a thienopyrimidine core, which may enhance π-π stacking or hydrogen bonding in enzyme active sites .

- Fluorinated Substituents: Fluorine atoms (e.g., in , and 5) are known to improve bioavailability and metabolic stability by reducing cytochrome P450-mediated oxidation .

Biological Activity

The compound 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide is a piperidine derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Structure and Properties

This compound features a piperidine ring substituted with a phenethylamino group and a carbonyl moiety, which may contribute to its biological effects. The structural uniqueness allows for diverse interactions with biological targets, potentially leading to various pharmacological outcomes.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The phenethylamino group is particularly significant in modulating these interactions, influencing the compound's binding affinity and efficacy against various biological pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several key biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can possess antibacterial properties. For instance, modifications on the piperidine ring have been shown to enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

- Calcium Channel Inhibition : Similar piperidine derivatives have demonstrated inhibitory activity against T-type calcium channels, which could have implications in cardiovascular therapies .

- Anticancer Potential : The interaction with specific receptors involved in cancer progression suggests a potential role in cancer therapeutics. For example, antagonists targeting P2Y receptors have shown promise in reducing tumor metastasis .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of piperidine derivatives found that certain substitutions on the piperidine ring significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .

Case Study 2: Calcium Channel Inhibition

In a pharmacological evaluation of related compounds, one derivative was shown to lower blood pressure in hypertensive rat models without causing reflex tachycardia, suggesting its potential as a safer alternative to traditional calcium channel blockers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.